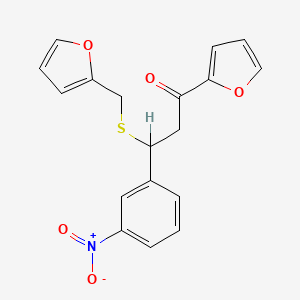

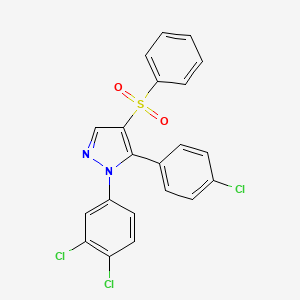

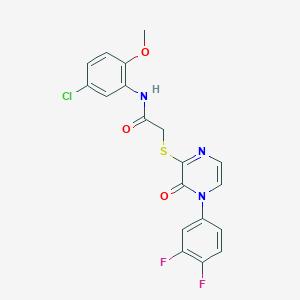

![molecular formula C10H16N4O B2754117 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365969-11-4](/img/structure/B2754117.png)

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as benzoylpyrazoles . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .科学的研究の応用

Medicinal Chemistry and Drug Development

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one: serves as a valuable building block for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for creating drug candidates due to its structural diversity and versatility. By modifying substituents on the pyrazole ring, scientists can fine-tune properties such as solubility, bioavailability, and target specificity. The compound’s interactions with biological receptors and enzymes make it an attractive starting point for drug discovery .

Antimicrobial Agents

The compound’s unique structure contributes to its antimicrobial activity. Researchers investigate derivatives of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as potential antibiotics, antifungals, or antiparasitic agents. By understanding the molecular interactions between these derivatives and microbial targets, scientists aim to develop effective treatments against infectious diseases .

Heterocyclic Synthesis

Organic chemists utilize 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as a key intermediate in heterocyclic synthesis. It participates in cyclization reactions to form fused heterocyclic scaffolds. These scaffolds include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Such compounds find applications beyond medicinal chemistry, including in materials science and functional materials .

Molecular Simulation Studies

Researchers employ computational methods to explore the binding interactions of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one with biological targets. For instance, molecular simulation studies investigate its binding affinity to specific enzyme pockets. Understanding these interactions aids in rational drug design and optimization .

Agrochemicals

The compound’s structural features make it a potential candidate for developing agrochemicals. Researchers explore its pesticidal or herbicidal properties, aiming to enhance crop protection and yield. By modifying its substituents, they tailor its activity against specific pests or weeds .

Material Science

Beyond its biological applications, 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one contributes to material science. Researchers investigate its role in polymer chemistry, supramolecular assemblies, and functional materials. Its unique pyrazole moiety can impart desirable properties to materials, such as fluorescence, conductivity, or mechanical strength .

将来の方向性

特性

IUPAC Name |

1-[4-(5-aminopyrazol-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-8(15)13-6-3-9(4-7-13)14-10(11)2-5-12-14/h2,5,9H,3-4,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCADNZSYTTWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

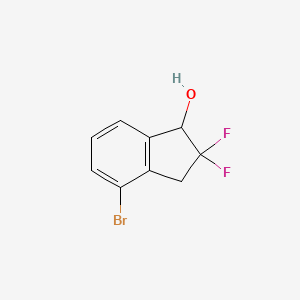

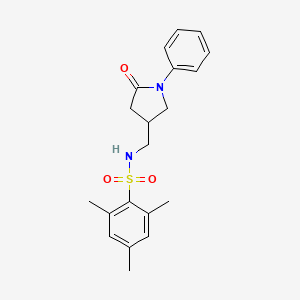

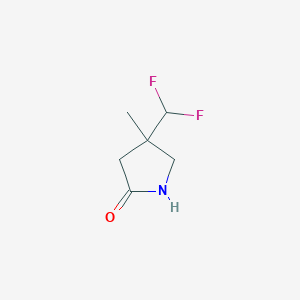

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

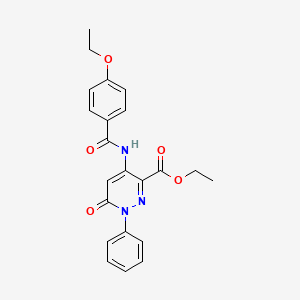

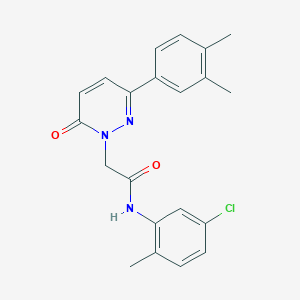

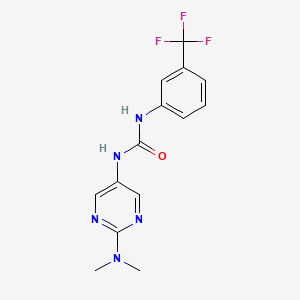

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)

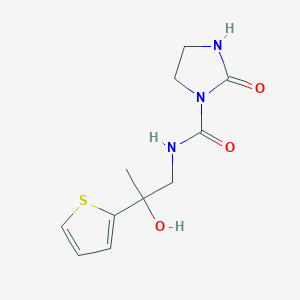

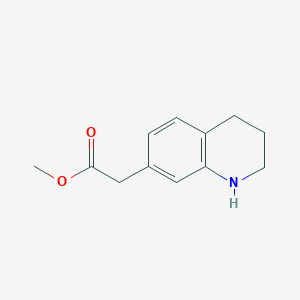

![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)